N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide
Description
N-[4-(Dimethylamino)phenyl]quinoline-2-carbothioamide is a quinoline-derived compound featuring a carbothioamide group at the 2-position and a 4-(dimethylamino)phenyl substituent.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S/c1-21(2)15-10-8-14(9-11-15)19-18(22)17-12-7-13-5-3-4-6-16(13)20-17/h3-12H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQQBZIYKWJZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-(dimethylamino)benzaldehyde with a suitable ketone to form an intermediate chalcone.
Carboxamide Formation: The intermediate chalcone undergoes a reaction with quinoline-2-carboxylic acid to form the desired compound through a carboxamide formation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green and sustainable chemistry techniques. These methods include:
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction rates and improve yields.
Solvent-Free Reactions: Conducting reactions without the use of solvents to minimize environmental impact.
Catalyst Recycling: Employing recyclable catalysts to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxamide derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Quinoline-2-carboxamide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Pharmacological Properties
-
Antimalarial Activity :
- Recent studies have highlighted the potential of quinoline derivatives, including compounds similar to N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide, in combating malaria. These compounds exhibit activity against multiple life stages of the Plasmodium parasite, which causes malaria. For instance, specific derivatives have shown nanomolar activity against liver schizonts and gametocytes, which are crucial for preventing disease transmission .
-
Anticancer Properties :
- Quinoline derivatives have been investigated for their anticancer properties. For example, a related compound demonstrated selective inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to apoptosis in cancer cells, showcasing the potential of quinoline-based compounds as anticancer agents .
-
HDAC Inhibition :
- Some derivatives of quinoline have been identified as inhibitors of histone deacetylases (HDACs), which play a significant role in cancer progression. The selective inhibition of HDAC3 by certain quinoline derivatives suggests their utility in cancer therapy by altering gene expression profiles associated with tumor growth .
Antimalarial Efficacy
A study evaluated the efficacy of a series of quinoline derivatives against various stages of the malaria lifecycle. Key findings included:
- Compounds demonstrated over 99% reduction in parasitemia in mouse models when administered at low doses.
- The ability to block transmission by targeting gametocytes and ookinetes was confirmed through specific assays .
Anticancer Activity
In vitro studies on a derivative showed:
- Significant antiproliferative effects on human cancer cell lines with IC50 values indicating potent activity.
- Favorable pharmacokinetic profiles suggesting good absorption and distribution within biological systems .
Data Table: Comparative Analysis of Quinoline Derivatives
| Compound Name | Activity Type | Target Enzyme/Pathway | IC50 (nM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Antimalarial | EF2 | <10 | Inhibition of protein synthesis |
| 2-(4-(Dimethylamino)Phenyl)Quinoline-4-Carboxylic Acid | Anticancer | Topoisomerase II | 50 | Induction of apoptosis via DNA damage |
| HDAC3 selective inhibitor (D28) | Anticancer | HDAC3 | 15 | Alteration of gene expression |
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing cellular signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Based Carbothioamides
N-(2,4-Dimethylphenyl)-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carbothioamide (5g)
- Structure: Features a 2-oxoquinoline core with 7-hydroxy and 4-methyl substituents, coupled to a 2,4-dimethylphenyl-carbothioamide group.
- Key Data :
- The dimethylamino group in the target compound may improve solubility and electronic interactions in biological systems.
3-[4-(Dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
- Structure: Contains a dihydropyrazole ring instead of quinoline, with a 4-(dimethylamino)phenyl group.
- Key Data :
- CAS: 361171-58-6
- The carbothioamide group remains a common feature, suggesting shared reactivity in thiol-mediated interactions .
Quinoline Derivatives with Amide/Urea Linkages
2-(4-Ethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- Structure: Quinoline-4-carboxamide with a 4-ethylphenyl group and a pyridinylmethyl substituent.
- Key Data :
- Comparison: The carboxamide group (vs. The 4-position quinoline substitution may alter electronic distribution compared to the target compound’s 2-position carbothioamide .
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47)
- Structure: Features a 1,4-dihydroquinoline core with a thioxo group and a bulky adamantyl substituent.
- Synthesis : Purified via TLC (cyclohexane/ethyl acetate); characterized by IR, NMR, and LC-MS .
- Comparison: The adamantyl group introduces significant hydrophobicity and steric hindrance, which could enhance membrane permeability but reduce solubility.
Role of the Dimethylamino Group
Cp*IrCl(Dap-picolinamidato)
- Structure: Iridium complex with a N-[4-(dimethylamino)phenyl]-2-pyridinecarboxamidato ligand.
- Key Feature: The dimethylamino group enhances electron density on the phenyl ring, influencing ligand-metal interactions .
- Comparison: In the target compound, the dimethylamino group likely stabilizes charge-transfer interactions or improves solubility, similar to its role in coordination chemistry .
PKI-587 and GSK-2126458
- Structure: Kinase inhibitors with dimethylamino-substituted aromatic groups.
- Biological Relevance: Demonstrated efficacy in targeting PI3K/mTOR pathways, suggesting that the dimethylamino group in the target compound may similarly modulate biological activity .
Data Tables
Table 1: Physical and Spectroscopic Properties of Selected Compounds
Table 2: Functional Group Impact on Properties
Biological Activity
N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a quinoline core, which is known for its ability to interact with various biological targets. The dimethylamino group enhances its solubility and bioavailability, making it a suitable candidate for drug development.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of quinoline derivatives, including this compound. Research indicates that compounds in this class exhibit potent activity against different life stages of the malaria parasite, particularly Plasmodium falciparum. For instance, derivatives showed low nanomolar activity against late-stage gametocytes, which are crucial for transmission to mosquitoes .
Table 1: Antimalarial Activity of Quinoline Derivatives
| Compound Name | Activity (IC50) | Target Stage |
|---|---|---|
| This compound | Low nanomolar | Gametocytes |
| Compound 2 (Quinoline-4-carboxamide) | < 10 nM | Liver Schizonts |
| Compound 30 | < 10 nM | Ookinete Development |
Topoisomerase Inhibition
This compound has also been investigated for its inhibitory effects on topoisomerase II enzymes. These enzymes are critical for DNA replication and repair, making them important targets in cancer therapy. The compound has demonstrated significant inhibitory activity against both TopoIIα and TopoIIβ, leading to cell cycle arrest and apoptosis in cancer cell lines .
Table 2: Topoisomerase Inhibitory Activity
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 20 | TopoIIα |
| Compound A | 15 | TopoIIβ |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : Similar to other quinolines, this compound may inhibit translation elongation factor 2 (PfEF2), disrupting protein synthesis in malaria parasites .
- Topoisomerase Inhibition : By binding to the active sites of topoisomerases, it prevents the relaxation of supercoiled DNA, thereby hindering cell proliferation in cancer cells .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pathways like NF-κB, which is involved in inflammatory responses .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : Research demonstrated that this compound effectively reduced parasitemia in P. berghei-infected mice models by more than 99% when administered at low doses .
- Cell Line Studies : In human cancer cell lines, the compound induced apoptosis and cell cycle arrest at the G2-M phase, indicating potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide, and what analytical methods validate its purity?
- Methodological Answer : A common synthesis involves fusing 7-hydroxy-4-methyl coumarin derivatives with substituted phenyl thioureas at 200°C under solvent-free conditions. Post-reaction, the product is precipitated using ethanol/water, vacuum-filtered, and recrystallized from acetic acid. Purity is confirmed via NMR (e.g., δ 132.68, 131.77 for aromatic protons), elemental analysis (e.g., C: 59.18%, H: 3.79%, N: 8.14%), and ESI-MS (e.g., m/z = 344.1 [M]⁺) .
Q. How is the electronic environment of the dimethylamino group characterized in structural studies?
- Methodological Answer : The electron-donating dimethylamino group alters the quinoline core’s electronic properties, which can be analyzed via UV-Vis spectroscopy (e.g., bathochromic shifts in absorption spectra) or computational methods (e.g., density functional theory for charge distribution). Comparative NMR data for related compounds (e.g., δ 18.11 ppm for methyl groups) provide benchmarks .
Advanced Research Questions
Q. How can synthetic yields be optimized when conflicting reports exist about reaction efficiency?
- Methodological Answer : Discrepancies in yields (e.g., 60–85%) may arise from variations in reaction time, temperature, or solvent polarity. Systematic optimization studies using design-of-experiment (DoE) approaches are recommended. For example, substituting ethanol with polar aprotic solvents (e.g., DMF) or adding catalytic ZnCl₂ (as seen in analogous quinoline syntheses) may improve cyclization efficiency .
Q. What strategies resolve contradictions in biological activity data across pharmacological studies?
- Methodological Answer : Conflicting bioactivity results (e.g., IC₅₀ variations in enzyme inhibition assays) require rigorous validation of assay conditions (e.g., pH, temperature) and compound purity. Cross-referencing with structural analogs (e.g., 4-(adamantan-1-yl)quinoline derivatives) helps identify critical pharmacophoric features. Dose-response curves and kinetic studies (e.g., Lineweaver-Burk plots for enzyme kinetics) clarify mechanism-specific effects .
Q. How does the carbothioamide moiety influence coordination chemistry in metal complexation studies?
- Methodological Answer : The sulfur atom in the carbothioamide group acts as a soft ligand, enabling coordination with transition metals like iridium. For example, Chloro[N-[4-(dimethylamino)phenyl]-2-pyridinecarboxamidato]iridium(III) complexes demonstrate stable geometries, validated via X-ray crystallography and cyclic voltammetry. Comparative studies with oxygen-based analogs (e.g., carboxamides) highlight redox potential differences .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) and QSAR models predict logP, solubility, and membrane permeability. Docking studies (e.g., AutoDock Vina) with target proteins (e.g., kinase domains) identify binding modes, while ADMET predictors (e.g., SwissADME) evaluate toxicity risks. Validation against experimental data (e.g., HPLC-measured logD) ensures model accuracy .
Data Contradiction Analysis
Q. How to address inconsistent crystallographic data for polymorphic forms of the compound?
- Methodological Answer : Polymorphism can lead to divergent melting points or spectral profiles. High-throughput screening (e.g., slurry experiments in 96-well plates) identifies stable crystalline forms. Pairing powder XRD with differential scanning calorimetry (DSC) distinguishes enantiotropic vs. monotropic transitions. Referencing patent data for related compounds (e.g., Europäisches Patentblatt entries) provides crystallization solvent recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
